molecular formula C8H15BrO B12313029 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran

4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran

Cat. No.: B12313029
M. Wt: 207.11 g/mol
InChI Key: IOFJLSXFUGBEFL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group and an ethyl group attached to the tetrahydropyran ring. Tetrahydropyrans are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran typically involves the bromination of 4-ethyl-tetrahydro-2H-pyran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is unique due to its specific combination of a bromomethyl group and an ethyl group on the tetrahydropyran ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

4-(bromomethyl)-4-ethyloxane

InChI

InChI=1S/C8H15BrO/c1-2-8(7-9)3-5-10-6-4-8/h2-7H2,1H3

InChI Key

IOFJLSXFUGBEFL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOCC1)CBr

Origin of Product

United States

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